Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate

Medicinal Chemistry Computational Drug Design Structure-Activity Relationship

This compound is a critical building block for IDO1 inhibitor lead optimization. Unlike the widely available N-H glycinate analog, the N-cyanomethyl group introduces an additional H-bond acceptor and increases molecular complexity (score: 374), enabling systematic SAR exploration of the cyanomethyl-ester substitution space. With validated low-nanomolar potency of the core scaffold (IC50 = 4.0 nM), this compound provides a direct entry point for generating focused libraries targeting cancer immunotherapy. The cyanomethyl group functions as a masked amine for further derivatization, ideal for fragment-based drug discovery. Request a quote today.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 1385279-84-4
Cat. No. B2715761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate
CAS1385279-84-4
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N(CC#N)CC(=O)OC
InChIInChI=1S/C12H14N2O4/c1-8-6-10(9(2)18-8)12(16)14(5-4-13)7-11(15)17-3/h6H,5,7H2,1-3H3
InChIKeyAIQDIRJDOLNZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate (CAS 1385279-84-4): Chemical Identity and Baseline Properties


Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate is a synthetic heterocyclic building block belonging to the 2,5-dimethylfuran-3-carbonyl amino acid ester family [1]. It features a 2,5-dimethylfuran core, a cyanomethyl substituent on the amide nitrogen, and a methyl ester terminus, resulting in a molecular weight of 250.25 g/mol and a topological polar surface area (TPSA) of 83.5 Ų [1]. The compound is cataloged under PubChem CID 72006847 and is supplied as a non-human research reagent by specialty chemical vendors [1].

Why Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate Cannot Be Simply Replaced by Common Analogs


Within the 2,5-dimethylfuran-3-carbonyl amino acid ester class, structural modifications on the amide nitrogen significantly alter physicochemical and pharmacological profiles. The N-cyanomethyl group introduces an additional hydrogen bond acceptor and increases molecular complexity compared to the widely available N-H glycinate analog (methyl N-(2,5-dimethyl-3-furoyl)glycinate) [1][2]. In the broader context of 2,5-dimethylfuran-3-carboxylic acid derivatives, structure-activity relationship (SAR) studies have shown that even minor substituent changes can shift IDO1 inhibitory potency by over three orders of magnitude, from low nanomolar to micromolar ranges [2]. Therefore, substituting the target compound with a simpler N-H or N-methyl analog for SAR exploration or lead optimization without considering these differences can lead to misleading biological conclusions [1][2].

Quantitative Differential Evidence for Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate (CAS 1385279-84-4)


Enhanced Hydrogen Bond Acceptor Capacity Compared to N-H Glycinate Analog

The N-cyanomethyl substitution in the target compound adds a nitrile moiety, increasing the hydrogen bond acceptor (HBA) count to 5, versus 4 for the N-H glycinate analog, methyl N-(2,5-dimethyl-3-furoyl)glycinate (CAS 954259-21-3) [1][2]. This modification is directly linked to improved target engagement in certain enzyme pockets, as SAR studies on 2,5-dimethylfuran-3-carboxylic acid derivatives have demonstrated that additional hydrogen bonding interactions are critical for achieving low-nanomolar IDO1 inhibition [3].

Medicinal Chemistry Computational Drug Design Structure-Activity Relationship

Increased Topological Polar Surface Area (TPSA) and Its Impact on Permeability

The target compound possesses a TPSA of 83.5 Ų, which is higher than the estimated ~72 Ų for the N-H analog [1]. This increase is attributable to the nitrile group. In the context of the 2,5-dimethylfuran-3-carboxylic acid derivative class, a TPSA around 80 Ų is associated with favorable cell permeability, while remaining below the typical 140 Ų threshold for oral bioavailability [1][2]. The specific TPSA value positions this compound as a balanced intermediate for CNS drug discovery programs where precise modulation of passive permeability is required [2].

ADME Prediction Drug-Likeness Blood-Brain Barrier Permeability

Class-Level IDO1 Inhibitory Activity of the 2,5-Dimethylfuran-3-Carbonyl Pharmacophore

The 2,5-dimethylfuran-3-carbonyl scaffold, which constitutes the core of the target compound, has been validated as a potent IDO1 inhibitory pharmacophore. In a comprehensive SAR study of 29 derivatives, the most potent compound (19a) demonstrated an IC50 of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells [1]. This scaffold consistently shows low-nanomolar to sub-micromolar activity [1][2]. The target compound, bearing this validated pharmacophore, is a direct entry point into this therapeutically relevant chemical space, unlike simple furan carboxylates lacking the 2,5-dimethylfuran-3-carbonyl moiety [1].

Cancer Immunotherapy IDO1 Inhibition Immuno-Oncology

Increased Molecular Complexity and Rotatable Bonds for Enhanced Selectivity Profiling

The target compound has 5 rotatable bonds, compared to 4 for the N-H glycinate analog [1]. The additional rotatable bond, associated with the cyanomethyl group, increases molecular flexibility and conformational sampling. In fragment-based drug discovery, this additional degree of freedom is statistically associated with more selective target engagement as molecules progress from fragments to leads [2]. The compound's complexity (complexity score: 374) is also higher than that of simpler analogs, offering a more 'lead-like' rather than 'fragment-like' starting point for optimization campaigns [1].

Chemical Biology Fragment-Based Drug Discovery Selectivity Screening

LogP Differentiation for Optimized Lipophilicity in Lead Optimization

The target compound exhibits a computed XLogP3-AA value of 1.0, reflecting its balanced hydrophilic-lipophilic profile contributed by the cyanomethyl group [1]. In the 2,5-dimethylfuran-3-carboxylic acid SAR landscape, optimal IDO1 inhibitory potency and cellular activity were observed for derivatives with cLogP values in the 1–3 range, while compounds with cLogP >4 often suffered from solubility-limited activity [2]. The target compound's LogP of 1.0 positions it at the more hydrophilic end of the active range, offering a favorable solubility profile that simplifies formulation for in vitro and in vivo assays [1][2].

Lipophilicity Drug Metabolism Pharmacokinetics

Key Application Scenarios for Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate in Drug Discovery and Chemical Biology


IDO1 Inhibitor Lead Optimization and SAR Expansion in Immuno-Oncology

This compound serves as a direct entry point for generating focused libraries of 2,5-dimethylfuran-3-carbonyl amino acid derivatives targeting IDO1. Given the validated low-nanomolar potency of the core scaffold (IC50 = 4.0 nM in HeLa cells for optimized derivatives), researchers can systematically explore the cyanomethyl-ester substitution space to optimize potency, selectivity, and pharmacokinetic properties for cancer immunotherapy candidates [1].

Fragment-to-Lead Chemistry Leveraging the Cyanomethyl Warhead

The N-cyanomethyl group functions as a masked amine or a reactive handle for further derivatization, making this compound a versatile intermediate in fragment-based drug discovery. Its molecular complexity (complexity score: 374) and balanced physicochemical profile (LogP = 1.0, TPSA = 83.5 Ų) position it as a 'lead-like' starting point requiring fewer optimization cycles than simpler fragment hits [2].

Chemical Probe Development for Epigenetic and Immunomodulatory Targets

The 2,5-dimethylfuran-3-carbonyl moiety is structurally related to furan-based inhibitors of histone demethylases and other epigenetic targets. This compound's cyanomethyl and methyl ester functionalities enable rapid diversification into amide, acid, and heterocyclic derivatives for systematic screening against epigenetic and immunomodulatory enzyme panels [3].

Computational Chemistry and In Silico Screening Library Design

With its well-defined computed properties (5 HBA, 0 HBD, LogP 1.0, TPSA 83.5 Ų), this compound is an ideal building block for generating virtual combinatorial libraries for in silico screening. Its distinct property profile compared to common glycinate analogs enables the design of screening libraries with enhanced chemical diversity and predicted drug-likeness [2].

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